Journal Name:Journal of Electroceramics
Journal ISSN:1385-3449
IF:1.814
Journal Website:http://www.springer.com/materials/optical+%26+electronic+materials/journal/10832
Year of Origin:0
Publisher:Springer Netherlands
Number of Articles Per Year:57
Publishing Cycle:Bimonthly
OA or Not:Not
CaCO3/Chitin hybrids: recombinant acidic peptides based on a peptide extracted from the exoskeleton of a crayfish controls the structures of the hybrids†
Journal of Electroceramics ( IF 1.814 ) Pub Date: 2012-08-13 , DOI: 10.1039/C2FD20057K
Functional peptides play an important role in the formation of biominerals. Here we focus on peptides involved in mineralization of the exoskeleton of a crayfish. New recombinant peptides are designed and synthesized on the basis of an acidic functional peptide, CAP-1, derived from the exoskeleton of a crayfish. We have examined the effect of these peptides on the hybrid formation of calcium carbonate and organic molecules in aqueous solution. In the presence of these recombinant peptides having chitin binding moieties, platelike tripodal calcite crystals are formed on the chitin matrix with unidirectional crystallographic orientation. Two kinds of interactions, (1) interactions between an acidic part of the peptides and calcium ions and (2) specific binding interactions of the peptides to chitin, are essential for the formation of the oriented crystals and the induction of specific morphologies. Moreover, the sizes of crystallites decrease with increasing the number of acidic parts of mutational peptides. The bioinspired design of peptides that control the interface of inorganic and organic domains may pave the way for an opportunity to build new hybrid structures.
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Bridging model and real catalysts: general discussion
Journal of Electroceramics ( IF 1.814 ) Pub Date: 2016-06-21 , DOI: 10.1039/C6FD90017H
The first page of this article is displayed as the abstract.
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Attosecond laser control of photoelectron angular distributions in XUV-induced ionization of H2†
Journal of Electroceramics ( IF 1.814 ) Pub Date: 2020-11-11 , DOI: 10.1039/D0FD00114G
We investigate how attosecond XUV pump/IR probe schemes can be used to exert control on the ionization dynamics of the hydrogen molecule. The aim is to play with all available experimental parameters in the problem, namely the XUV pump–IR probe delay, the energy and emission direction of the produced photo-ions, as well as combinations of them, to uncover control strategies that can lead to preferential electron ejection directions. We do so by accurately solving the time-dependent Schrödinger equation, with inclusion of both electronic and nuclear motions, as well as the coupling between them. We show that both the IR pulse and the nuclear motion can be used to break the molecular inversion symmetry, thus leading to asymmetric molecular-frame photoelectron angular distributions. The preferential electron emission direction can thus be tuned by varying the pump–probe delay, by choosing specific ranges of proton kinetic energies, or both. We expect that similar control strategies could be used in more complex molecules containing light nuclei.
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Carbon electrode interfaces for synthesis, sensing and electrocatalysis: general discussion
Journal of Electroceramics ( IF 1.814 ) Pub Date: 2014-11-12 , DOI: 10.1039/C4FD90038C
The first page of this article is displayed as the abstract.
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Charge competition with oxygen molecules determines the growth of gold particles on doped CaO films
Journal of Electroceramics ( IF 1.814 ) Pub Date: 2013-01-08 , DOI: 10.1039/C3FD20130A
The influence of gas-phase oxygen on the growth of Au nanoparticles on Mo-doped CaO films has been investigated by means of low temperature scanning tunnelling microscopy and X-ray photoelectron spectroscopy. Whereas at ideal vacuum conditions, only 2D Au islands develop on the oxide surface, the fraction of 3D deposits increases with increasing O2 pressure until they become the dominant species in 10−6 mbar oxygen. The morphology crossover arises from changes in the interfacial electron flow between Mo donors in the CaO lattice and different ad-species on the oxide surface. In the absence of O2 molecules, the donor electrons are predominately transferred to the Au ad-atoms, which consequently experience enhanced binding to the oxide surface and agglomerate into 2D islands. In an oxygen atmosphere, on the other hand, a substantial fraction of the excess electrons is trapped by adsorbed O2 molecules, while the Au atoms remain neutral and assemble into tall 3D particles that are typical for non-doped oxides. Our experiments demonstrate how the competition for charge between different adsorbates governs the physical and chemical properties of doped oxides, so widely used in heterogeneous catalysis.
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Charge transfer, chemical potentials, and the nature of functional groups: answers from quantum chemical topology
Journal of Electroceramics ( IF 1.814 ) Pub Date: 2006-10-19 , DOI: 10.1039/B604983D
We analyze the response of a quantum group within a molecule to charge transfer by using the interacting quantum atoms approach (IQA), an energy partitioning scheme within the quantum theory of atoms in molecules (QTAM). It is shown that this response lies at the core of the concept of the functional group. The manipulation of fractional electron populations is carried out by using distribution functions for the electron number within the quantum basins. Several test systems are studied to show that similar chemical potential groups are characterized by similar energetic behavior upon interaction with other groups. The origin of the empirical additivity rules for group energies in simple hydrocarbons is also investigated. It turns out to rest on the independent saturation of both the self-energies and the interaction energies of the groups as the size of the chain increases. We also show that our results are compatible with the standard group energies of the QTAM.
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Catalysis on microstructured surfaces
Journal of Electroceramics ( IF 1.814 ) Pub Date: , DOI: 10.1039/FD9960500047
Employing photoelectron emission microscopy (PEEM) as a spatially resolving method the catalytic reduction of NO with CO and H2 has been investigated on microstructured composite surfaces in the 10–6 and 10–5 mbar range. By deposition of Ti and Rh onto a Pt(100) surface, domains of varying size and geometry are created in which the Pt is either surrounded by an inert Ti/TiO2 layer or by a reactive Rh layer. For the NO + CO reaction the behaviour of pulses in circular and ring-shaped geometries is studied. It is shown that the pattern forming properties of the Pt(100) substrate are significantly altered by size restrictions. In the NO + H2 reaction, which was investigated on Pt(100)/Rh microstructures, a strong diffusional coupling between the two metallic substrates occurs. This strong coupling presumably originates from highly mobile adsorbed hydrogen. Pattern formation and front nucleation take place preferentially at the Pt/Rh interface thus suggesting that this region exhibits a particularly high catalytic activity.
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Chemical selectivity in the remote abstractive chemisorption of ICl on Al(111)
Journal of Electroceramics ( IF 1.814 ) Pub Date: 2000-10-02 , DOI: 10.1039/B002771P
The interaction of ICl and Al(111) involves remote dissociation in its chemisorption process. In remote dissociation, an electron harpoons from an Al(111) surface to an ICl gas molecule to initiate the chemisorption process. We have determined that ICl can chemisorb onto Al(111) by non-activated direct chemisorption, and the sticking probability of this direct channel is 0.65 ± 0.03. Furthermore, low energy ICl molecules that do not undergo remote dissociation can chemisorb onto Al(111) by precursor-mediated chemisorption. Not only is the interaction of ICl and Al(111) reactive, it is chemically selective. Studies with Auger spectroscopy reveal that the ratio of chlorine atoms to iodine atoms on the Al(111) is 0.32 ± 0.10 at low (0.042 ± 0.002) surface coverage. Time-of-flight mass spectrometry studies also show that chlorine atoms are the only species scattered from the surface after ICl interacts with Al(111). These results indicate that iodine-selective abstraction, in which the iodine atom of ICl chemisorbs to the aluminium surface while the chlorine atom is ejected into the gas phase, is the dominant mechanism in this reaction. Iodine-end first collisions are more reactive than chlorine-end first collisions because the lowest unoccupied molecular orbital (LUMO) of ICl is primarily composed of iodine atomic orbitals, and it is the LUMO that interacts with the harpooning electron from the aluminium.
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Chemical waves in open flows of active media: Their relevance to axial segmentation in biology
Journal of Electroceramics ( IF 1.814 ) Pub Date: 2001-11-12 , DOI: 10.1039/B103244P
The boundary forcing of open flows of active media can lead to a variety of spatiotemporal structures, depending on the local kinetics of the medium and on the characteristics of the forcing. Here, we demonstrate that regardless of the local kinetics, the combination of flow and boundary forcing is a powerful method for replacing intrinsic modes with extrinsic ones. This entrainment of dynamics has important implications for biological morphogenesis. During early embryonic development it is frequently observed that stripes of gene expression and segments arise one after the other along a growth-axis. We show that axial growth can be viewed as an open flow of cells away from a growth zone. Based on this realisation, we demonstrate using three generic reaction–diffusion–advection schemes how a space-periodic structure is induced, one “ segment” at a time along the growth/flow axis, by a segmental clock that is synchronised within the growth zone. The schemes are investigated in the context of an abrupt and a gradual change in the properties of the segmental clock. Experimental observations provide evidence that the latter is involved in the early development of many vertebrates.
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Catalytic mechanism of glycogen phosphorylase
Journal of Electroceramics ( IF 1.814 ) Pub Date: , DOI: 10.1039/FD9929300131
Proposals for the catalytic mechanism of glycogen phosphorylase based on crystallographic studies with the T-state form of the enzyme are reviewed in the light of new structural data from studies with the R-state enzyme. The observed position for a sulfate ion at the catalytic site and the crystallographic binding studies of glucose-1-P to the R-state enzyme support the previous proposals in which the 5′-phosphate group of the essential cofactor pyridoxal phosphate functions as an acid-base to promote attack by the substrate phosphate on the polysaccharide substrate. The sulfate (phosphate) recognition site, which is fully formed only in the R state, comprises interactions from the side chains of Arg-569 and Lys-574 and the main chain nitrogen of Gly-135 at the start of an α-helix. The interactions of the cofactor 5′-phosphate do not change between the T and the R state. Other groups on the protein play important roles in binding the substrate but are not involved in the catalytic reaction. The presumed reactive conformation of bound substrate has been observed with heptulose-2-P in the T state and in this conformation stereoelectronic arguments suggest the C(1)–O(1) bond is weakened. For the natural substrate glucose-1-P it is proposed that the reactive conformation is achieved only in the presence of the oligosaccharide component in the reactive ternary enzyme-substrate complex. The phosphate recognition sites are discussed.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 MATERIALS SCIENCE, CERAMICS 材料科学:硅酸盐3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
3.50 61 Science Citation Index Science Citation Index Expanded Not
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